N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide
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Overview
Description
“N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide” is a chemical compound with the molecular formula C22H25N5O4 and a molecular weight of 423.47312. It is not intended for human or veterinary use and is available for research use only12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C22H25N5O412. However, I couldn’t find more detailed information about its structural analysis.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular formula, C22H25N5O4, and its molecular weight, 423.47312. However, I couldn’t find more detailed information about its physical and chemical properties.Scientific Research Applications
Anticancer Research
One area of application for structurally related compounds involves anticancer research. For instance, the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been explored with the aim of discovering new anticancer agents. These compounds were tested on 60 cancer cell lines, with one compound showing significant cancer cell growth inhibition against eight cancer cell lines, illustrating the potential of such compounds in cancer therapy development (Al-Sanea et al., 2020).
Antimicrobial and Antiviral Activities
Research into the antimicrobial and antiviral activities of novel derivatives, including those related to the structure , has been conducted. For example, computational and pharmacological evaluations of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives have been assessed for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This highlights the versatile potential of such compounds in contributing to the development of new therapeutic agents with broad-spectrum activities (Faheem, 2018).
Neuroprotection and Enzyme Inhibition
Compounds structurally similar to the one have also been explored for their neuroprotective properties and ability to inhibit specific enzymes. Kynurenamines, for example, have been investigated as neural nitric oxide synthase (nNOS) inhibitors, with potential implications in neuroprotection and the treatment of neurological disorders. Among the synthesized compounds, certain derivatives have shown significant inhibition activity, highlighting their potential in drug development for neuroprotective therapies (Entrena et al., 2005).
Material Science Applications
Beyond biomedical applications, related compounds have also been investigated for their utility in material science, such as in the synthesis of novel dyes and textile finishing agents. These studies aim to develop new materials with enhanced properties, including antimicrobial and antifungal activities, for use in various industries (Shams et al., 2011).
Safety And Hazards
Future Directions
I couldn’t find specific information on the future directions of research involving this compound.
properties
IUPAC Name |
N-[5-cyclopropyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-13(2)17-11-20(28)25-22(23-17)27-19(10-18(26-27)14-7-8-14)24-21(29)12-31-16-6-4-5-15(9-16)30-3/h4-6,9-11,13-14H,7-8,12H2,1-3H3,(H,24,29)(H,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVDYKHMYFOSEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)COC4=CC=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide |
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